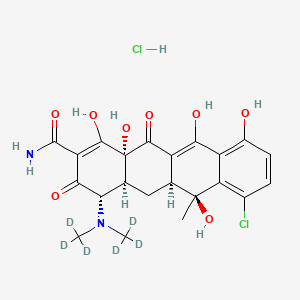

Chlortetracycline-d6 (hydrochloride)

Description

The Role of Deuterated Analogs as Definitive Research Standards

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are a cornerstone of modern analytical chemistry, serving as ideal internal standards for quantitative mass spectrometry. nih.gov The increased mass of deuterium-labeled compounds allows for their clear differentiation from the native analyte by the mass spectrometer, while their physicochemical properties remain nearly identical. researchgate.net This similarity is crucial as it ensures that the deuterated standard experiences the same extraction efficiency, ionization response, and potential for ion suppression in the mass spectrometer as the analyte of interest. nih.gov By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, any loss or variation that occurs during sample processing will affect both the analyte and the standard proportionally. porkcheckoff.org This allows for accurate correction and highly precise quantification of the analyte's concentration. nih.gov

The use of deuterated standards is particularly advantageous in complex biological matrices such as plasma, urine, and tissue homogenates, where matrix effects can significantly interfere with the analytical measurement. nih.gov These standards help to compensate for such interferences, leading to more robust and reliable analytical methods. nih.gov Furthermore, the development of deuterated drugs has gained attention for its potential to alter the pharmacokinetic profiles of pharmaceuticals, sometimes leading to improved metabolic stability and reduced formation of toxic metabolites. nih.govresearchgate.net

Overview of Chlortetracycline-d6 (hydrochloride) as a Specialized Analytical Reagent

Chlortetracycline-d6 (hydrochloride) is the deuterated form of Chlortetracycline (B606653) hydrochloride, a broad-spectrum antibiotic. researchgate.net In the realm of analytical chemistry, Chlortetracycline-d6 (hydrochloride) functions as a specialized internal standard for the quantitative determination of chlortetracycline residues in various samples, including animal tissues, feed, and environmental matrices. researchgate.net Its application is predominantly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for the detection and quantification of trace levels of analytes.

The use of Chlortetracycline-d6 as an internal standard is critical for ensuring the accuracy of analytical results, particularly in regulatory monitoring of antibiotic residues in food products. By mimicking the behavior of native chlortetracycline throughout the analytical process, it corrects for potential inconsistencies and matrix-related issues. While some studies may utilize a closely related deuterated standard like d6-tetracycline for the analysis of chlortetracycline, the use of the specific deuterated analog, Chlortetracycline-d6, provides the highest level of analytical precision. nih.gov

Below are tables detailing the physicochemical properties of Chlortetracycline-d6 (hydrochloride) and typical parameters for the analytical determination of chlortetracycline using a deuterated internal standard.

Physicochemical Properties of Chlortetracycline-d6 (hydrochloride)

| Property | Value |

| Molecular Formula | C₂₂H₁₈D₆Cl₂N₂O₈ |

| Molecular Weight | 521.38 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C |

Data sourced from product information sheets. nih.gov

Typical LC-MS/MS Method Parameters for Chlortetracycline Analysis Using a Deuterated Internal Standard

| Parameter | Typical Value/Condition |

| Analytical Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with water and methanol (B129727)/acetonitrile (B52724) containing formic acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated Chlortetracycline or Tetracycline (B611298) |

| Linearity (R²) | > 0.99 |

Data compiled from various analytical method validation studies for tetracyclines. nih.govfda.gov

Detailed Research Findings: Quantification of Chlortetracycline in Swine Manure using a Deuterated Internal Standard

A study focused on the degradation of chlortetracycline in swine manure utilized an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with d6-tetracycline as an internal standard. The method demonstrated high sensitivity and a wide dynamic range for the quantification of chlortetracycline and its degradation products.

| Parameter | Result |

| Method Detection Limit (CTC) | 1.9 pg/µL |

| Linear Calibration Range | 1 to 10,000 pg/µL |

| Sample Matrix | Swine Manure |

This data is from a study that used d(6)-tetracycline as an internal standard for chlortetracycline analysis, demonstrating the utility of deuterated standards in complex matrices. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24Cl2N2O8 |

|---|---|

Molecular Weight |

521.4 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3; |

InChI Key |

QYAPHLRPFNSDNH-CXENAOOESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Chlortetracycline D6 Hydrochloride for Research Purity

Synthetic Methodologies for Site-Specific Deuteration

The synthesis of Chlortetracycline-d6 (hydrochloride) involves the selective introduction of deuterium (B1214612) atoms at the two methyl groups of the dimethylamino moiety. This site-specific deuteration is crucial to maintain the compound's chemical properties while providing a distinct mass shift for analytical purposes. Several general strategies for the synthesis of deuterated N,N-dimethylamines can be adapted for the preparation of Chlortetracycline-d6.

One common and efficient method involves the use of deuterated methylating agents. For instance, the reaction of the corresponding des-methyl or mono-methyl precursor of chlortetracycline (B606653) with a deuterated methyl iodide (CD₃I) or dimethyl sulfate-(CD₃)₂SO₄ can introduce the deuterated methyl groups. acs.org However, controlling the degree of methylation to avoid the formation of quaternary ammonium (B1175870) salts is a critical consideration in this approach.

A more contemporary and highly selective method is the use of deuterated methanol (B129727) (CD₃OD) in the presence of a suitable catalyst. acs.org This "borrowing hydrogenation" strategy involves the temporary oxidation of the amine, followed by reductive amination with the deuterated alcohol. This method is often favored due to its high selectivity and the use of a readily available and less hazardous deuterating agent. nih.govacs.org

Another viable approach is the reductive amination of the des-dimethylamino chlortetracycline precursor with deuterated formaldehyde (B43269) (CD₂O) in the presence of a reducing agent. While effective, the availability and cost of deuterated formaldehyde can be a limiting factor. researchgate.net

A practical laboratory-scale synthesis could involve the following conceptual steps:

Protection of reactive functional groups: The complex structure of chlortetracycline may necessitate the protection of other reactive sites to ensure the specific deuteration of the dimethylamino group.

Deuterated Methylation: Reaction of the appropriately protected precursor with a deuterated methylating agent such as TsOCD₃. researchgate.net

Deprotection: Removal of the protecting groups to yield the deuterated chlortetracycline.

Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.

The choice of synthetic route depends on factors such as precursor availability, desired isotopic enrichment, and scalability.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of Chlortetracycline-d6 (hydrochloride) are critical parameters that define its suitability as a reference standard. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment is the percentage of a specific isotope at a given atomic position.

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms are used to calculate the isotopic purity.

The calculation is typically performed using the following formula:

Isotopic Purity (%) = [Intensity (d6) / Σ Intensities (d0 to d6)] x 100

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can be employed to assess isotopic enrichment. nih.gov In ¹H NMR, the reduction in the integral of the signal corresponding to the dimethylamino protons compared to a non-deuterated internal standard provides a measure of deuterium incorporation. Conversely, ²H NMR will show a signal corresponding to the deuterium atoms at the labeled positions.

A combination of these techniques provides a comprehensive and accurate determination of the isotopic purity and enrichment of the final product.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structural integrity of Chlortetracycline-d6 (hydrochloride) must be rigorously confirmed to ensure that no unintended chemical modifications occurred during the deuteration process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both separation and identification. The retention time of Chlortetracycline-d6 in a chromatographic system should be identical to that of its unlabeled counterpart under the same conditions. The mass spectrum will confirm the expected mass increase due to deuteration. For Chlortetracycline-d6 (hydrochloride), the molecular weight is approximately 521.38 g/mol , a notable increase from the ~515.34 g/mol of the unlabeled form. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: The spectrum of Chlortetracycline-d6 would be expected to be very similar to that of unlabeled chlortetracycline, with the key difference being the significant reduction or complete absence of the signal corresponding to the N(CH₃)₂ protons. nih.gov The chemical shifts of the remaining protons in the molecule should remain unchanged, confirming that the deuteration was site-specific.

¹³C NMR: The ¹³C NMR spectrum would also be largely unchanged, although the carbon signals of the deuterated methyl groups may show a characteristic triplet multiplicity due to coupling with deuterium (spin I=1) and a slight upfield shift.

²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the dimethylamino methyl groups, providing direct evidence of deuterium incorporation at the intended site.

The following table summarizes the expected analytical data for Chlortetracycline-d6 (hydrochloride):

| Technique | Expected Result |

| LC Retention Time | Identical to unlabeled Chlortetracycline |

| Mass Spectrometry | Molecular ion peak corresponding to C₂₂H₁₇D₆ClN₂O₈·HCl |

| ¹H NMR | Absence or significant reduction of the N(CH₃)₂ proton signal |

| ¹³C NMR | Signals for deuterated methyl carbons may appear as triplets |

| ²H NMR | Signal present at the chemical shift of the N(CD₃)₂ groups |

Establishment of Chlortetracycline-d6 (hydrochloride) as a Certified Reference Material

For Chlortetracycline-d6 (hydrochloride) to be used as a Certified Reference Material (CRM), it must be produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This ensures the material has a certified value for its properties, such as purity and isotopic enrichment, along with a statement of uncertainty.

The process of establishing a CRM involves:

Comprehensive Characterization: The material undergoes extensive testing using a battery of analytical techniques to confirm its identity, purity (both chemical and isotopic), and stability. This includes the methods described in the previous sections.

Traceability: The certified values must be traceable to national or international standards. For isotopically labeled compounds, this can involve comparison to primary isotopic standards. nist.gov

Homogeneity and Stability Studies: The batch of the reference material must be demonstrated to be homogeneous, and its stability over time and under specified storage conditions must be established.

Certification: A certificate of analysis is issued that provides all the relevant data, including the certified property values and their uncertainties. fishersci.comlgcstandards.com

While Chlortetracycline hydrochloride is available as a USP and EP reference standard, its deuterated analogue, Chlortetracycline-d6 (hydrochloride), is typically offered as a pharmaceutical secondary standard or a research-grade material. nih.govsigmaaldrich.com Its establishment as a primary CRM would require a more rigorous and internationally recognized certification process. The availability of such a CRM is crucial for laboratories performing quantitative analysis, as it ensures the accuracy and comparability of results across different studies and locations. alfa-chemistry.comsigmaaldrich.com

Advanced Analytical Methodologies Employing Chlortetracycline D6 Hydrochloride As an Internal Standard

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of chemical residues. The use of Chlortetracycline-d6 (hydrochloride) as an internal standard is integral to many of these advanced mass spectrometric methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust LC-MS/MS method is a multi-faceted process that involves the optimization of both chromatographic separation and mass spectrometric detection. For the analysis of chlortetracycline (B606653), the use of Chlortetracycline-d6 (hydrochloride) as an internal standard is crucial for achieving accurate quantification.

The initial step in method development is the optimization of the mass spectrometer's parameters. This is typically performed by infusing a standard solution of both chlortetracycline and Chlortetracycline-d6 into the mass spectrometer. The goal is to identify the precursor ion (the molecular ion, [M+H]⁺) and the most stable and abundant product ions generated through collision-induced dissociation (CID). The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, minimizing interference from other compounds in the sample.

For chlortetracycline (CTC), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 479. Upon fragmentation, characteristic product ions are formed. A common transition monitored for quantification is m/z 479 → 444. For the internal standard, Chlortetracycline-d6, the precursor ion is shifted by six mass units to m/z 485 due to the six deuterium (B1214612) atoms. A corresponding fragmentation pathway is monitored for its quantification.

Table 1: Illustrative LC-MS/MS Parameters for Chlortetracycline (CTC) and Chlortetracycline-d6 (IS)

| Parameter | Chlortetracycline (Analyte) | Chlortetracycline-d6 (Internal Standard) |

| Precursor Ion (Q1) | m/z 479 | m/z 485 |

| Product Ion (Q3) | m/z 444 | m/z 450 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 20 | 20 |

| Cone Voltage (V) | 30 | 30 |

| Note: These values are illustrative and require optimization for specific instrumentation and analytical conditions. |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard, such as Chlortetracycline-d6 (hydrochloride), to the sample prior to any sample preparation steps.

This "spiking" of the sample with the internal standard at the earliest stage ensures that both the analyte and the standard are subjected to the exact same conditions throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

Because the analyte and the internal standard are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer's source. The mass spectrometer, however, can differentiate between the two compounds based on their mass difference. By measuring the ratio of the signal response of the native analyte to that of the isotopically labeled standard, an accurate quantification of the analyte in the original sample can be achieved, regardless of sample loss or variations in instrument response.

Compensation and Correction for Matrix Effects in Complex Samples

One of the most significant challenges in trace-level analysis of complex samples like animal tissues, milk, or feed is the "matrix effect." This phenomenon refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix. Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like Chlortetracycline-d6 is the most effective way to compensate for matrix effects. Because Chlortetracycline-d6 has the same chemical and physical properties as the native chlortetracycline, it is affected by the matrix in the same manner. If the matrix suppresses the ionization of the analyte, it will also suppress the ionization of the internal standard to the same extent.

By calculating the ratio of the analyte signal to the internal standard signal, the matrix-induced variations are effectively cancelled out. This ratiometric measurement ensures that the final calculated concentration of the analyte is accurate and independent of the sample matrix's influence. For instance, in the analysis of chlortetracycline in swine manure, a complex matrix prone to significant signal suppression, the use of a deuterated standard ensures reliable quantification despite these challenges.

Chromatographic Separation Strategies

Effective chromatographic separation is essential for resolving the analyte of interest from other compounds in the sample, thereby reducing matrix effects and improving the reliability of mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of tetracyclines, including chlortetracycline. Reversed-phase chromatography is the most common mode of separation.

A typical HPLC method for chlortetracycline analysis involves a C18 stationary phase, which provides good retention and separation based on the hydrophobicity of the molecules. The mobile phase often consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, the aqueous phase is typically acidified with formic acid, acetic acid, or oxalic acid. The acidic conditions also help to maintain the stability of tetracyclines, which can be prone to epimerization at neutral pH.

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the tetracyclines and elute more strongly retained matrix components.

Table 2: Example HPLC Method Parameters for Chlortetracycline Separation

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) has gained prominence in recent years due to its significant advantages over conventional HPLC. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in higher separation efficiency, improved resolution, and significantly shorter analysis times.

The optimization of a UHPLC method for chlortetracycline and its deuterated internal standard involves similar principles to HPLC but operates at much higher pressures. The shorter analysis times offered by UHPLC are particularly beneficial for high-throughput laboratories. A typical UHPLC method can achieve the separation of tetracyclines in under 5 minutes.

The mobile phases and column chemistries used in UHPLC are similar to those in HPLC, with C18 remaining a popular choice. However, the gradient profiles are much steeper to accommodate the faster elution times. The reduced run time not only increases sample throughput but also leads to narrower, more intense chromatographic peaks, which can enhance the sensitivity of the MS detection. In the analysis of chlortetracycline and its degradation products in swine manure, a UHPLC-MS/MS method with a run time of 3.5 minutes has been successfully developed, demonstrating the efficiency of this technique for complex environmental samples.

Table 3: Example UHPLC Method Parameters for Fast Chlortetracycline Analysis

| Parameter | Condition |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Stationary Phase and Mobile Phase Selection for Chlortetracycline-d6 (hydrochloride) Analysis

The analysis of tetracyclines, including chlortetracycline and its deuterated internal standard, can be challenging due to their chelating properties, which can lead to poor peak shape and irreversible retention on traditional silica-based stationary phases. sigmaaldrich.com Therefore, the selection of an appropriate stationary and mobile phase is critical for achieving accurate and reproducible results, typically using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS). sigmaaldrich.comfda.gov

Stationary Phases: Reversed-phase chromatography is the most common approach. C18 (octadecyl) columns are widely used and are often the first choice for separating tetracyclines. sciendo.comsigmaaldrich.com Specialized C18 phases, such as those with organosilane coating on the silica, are designed to prevent unwanted binding of chelating compounds like tetracyclines, resulting in improved peak shapes. sigmaaldrich.com Other stationary phases are also effective and can offer different selectivity:

C8 (octyl) and RP-AmideC16 columns have been shown to provide excellent separation of tetracycline (B611298) antibiotics, sometimes offering better resolution than C18 columns for specific compound pairs. sigmaaldrich.comsigmaaldrich.com The amide phase, in particular, can offer unique selectivity through hydrogen bonding interactions. sigmaaldrich.comsigmaaldrich.com

Phenyl-based stationary phases can provide alternative selectivity through π-π interactions with the aromatic rings present in the tetracycline structure. researchgate.net

Polymer-based columns , such as those with a styrene-divinylbenzene copolymer, are also utilized. mhlw.go.jp

Mobile Phases: The mobile phase composition is crucial for achieving good separation and ensuring compatibility with the detector, especially with MS/MS.

A typical mobile phase consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile and/or methanol. sciendo.comnih.govfda.gov

To improve peak shape and control the ionization state of the analytes, modifiers are added to the mobile phase. Acidic modifiers are common, with formic acid (typically at 0.1%) being frequently used for LC-MS/MS compatibility. sigmaaldrich.comfda.govfda.gov

Oxalic acid is another effective modifier, often used at concentrations between 0.01 M and 0.05 M, particularly for HPLC with UV detection, as it helps to minimize peak tailing by competing for active sites on the column. sciendo.comnih.govnih.gov

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly employed to separate multiple tetracyclines with different polarities in a single run. sigmaaldrich.comsciendo.comorientjchem.org

Table 1: Examples of Chromatographic Conditions for Chlortetracycline Analysis This interactive table summarizes various stationary and mobile phase combinations used in the analysis of chlortetracycline.

| Stationary Phase | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|

| Kromasil Eternity C18 (2.5 µm) | A: 0.5% acetonitrile and 0.1% formic acid in water; B: 0.1% formic acid in methanol:acetonitrile (1:1) | MS/MS | sigmaaldrich.com |

| Waters Acquity HHS T3 (2.6 µm) | A: Water with 5% MeOH and 0.1% formic acid; B: MeOH and 0.1% formic acid | MS/MS | fda.gov |

| C18 (3.5 µm) | 0.01 M oxalic acid buffer:acetonitrile:methanol (77:18:5 V/V/V) | PDA | nih.gov |

| Phenomenex C18 (5 µm) | A: methanol; B: acetonitrile; C: 5 mM oxalic acid | DAD | sciendo.com |

| Inertsil ODS-3V (5 µm) | A: 5 mM Oxalic acid in water; B: 0.1% formic acid in methanol | MS/MS | orientjchem.org |

Sample Preparation and Extraction Protocols

Effective sample preparation is essential to remove interfering matrix components and concentrate the target analytes, including Chlortetracycline-d6 (hydrochloride), prior to chromatographic analysis. thermofisher.com The choice of extraction technique depends on the complexity of the sample matrix, such as milk, animal tissues, or feedstuffs. sciendo.comnih.govscirp.org

Solid-Phase Extraction (SPE) Techniques for Chlortetracycline-d6 (hydrochloride)

Solid-phase extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating tetracyclines from complex samples. thermofisher.comnih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analytes. Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. youtube.com

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent, typically methanol followed by water or a buffer, to activate the stationary phase and ensure proper interaction with the sample. youtube.com

Loading: The pre-treated sample is passed through the SPE cartridge. The analytes, including Chlortetracycline-d6, are retained on the sorbent. youtube.com

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound matrix interferences while the target analytes remain bound. youtube.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for analysis. youtube.com

Polymeric reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are very common for tetracycline extraction because they provide high recovery rates for a broad range of compounds. nih.govnih.govnih.gov C18 cartridges are also frequently used. sciendo.comresearchgate.net For enhanced specificity, molecularly imprinted polymers (MIPs) designed to selectively bind tetracyclines have been developed, offering superior cleanup compared to conventional sorbents. nih.gov

Table 2: Overview of Solid-Phase Extraction (SPE) Protocols for Tetracyclines This interactive table outlines different SPE methods used for extracting tetracyclines from various sample types.

| Sample Matrix | SPE Sorbent | Conditioning Solvent(s) | Elution Solvent | Reference |

|---|---|---|---|---|

| Edible Cattle Tissues | Oasis HLB | 3 mL methanol, then 2 mL deionized water | 3 mL HPLC grade methanol | nih.gov |

| Medicated Feedingstuffs | C18 | 3 mL methanol, then 3 mL deionized water | 3 mL methanol | sciendo.comresearchgate.net |

| Bovine Milk & Muscle | Oasis HLB | Not specified | Not specified | nih.gov |

| Foodstuffs (Lobster, Honey, etc.) | Molecular Imprinted Polymer (MIP) | Not specified | Not specified | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For tetracycline analysis, LLE is often used as a primary extraction step or in conjunction with other methods like protein precipitation. nih.govscirp.org

The principle of LLE involves mixing the sample (often in an aqueous buffer) with an immiscible organic solvent. After vigorous mixing, the phases are separated by centrifugation or allowing them to settle. Non-polar analytes partition into the organic layer, while polar interferences remain in the aqueous layer (or vice versa, depending on the chosen solvents and pH).

A common approach for extracting tetracyclines from biological matrices like milk or tissues involves an initial protein precipitation step using an acid, such as trifluoroacetic acid or a citrate (B86180) buffer. mhlw.go.jpscirp.org This step also serves to chelate metal ions that can interfere with tetracycline recovery. nih.govresearchgate.net Following precipitation and centrifugation, the resulting supernatant containing the analytes can be further purified using LLE. For instance, the aqueous supernatant might be washed with a non-polar solvent like n-hexane to remove lipids before subsequent analysis or SPE cleanup. mhlw.go.jp

Derivatization Strategies for Enhanced Analytical Performance

Derivatization involves chemically modifying an analyte to enhance its analytical properties, such as improving its volatility for gas chromatography (GC) or increasing its detectability for HPLC. While direct analysis of tetracyclines by LC-MS/MS is common, derivatization strategies exist for specific applications.

Post-Column Derivatization for Fluorescence Detection: One established strategy for HPLC analysis involves post-column derivatization to form fluorescent complexes. nih.govresearchgate.net After the analytes are separated on the column, a reagent is introduced into the mobile phase flow. For tetracyclines, this reagent can be a solution containing metal ions, such as Mg²⁺, in a buffer at an appropriate pH (e.g., pH 9). researchgate.netmuni.cz The metal ions form stable, fluorescent complexes with the tetracycline molecules, significantly enhancing detection sensitivity with a fluorescence detector. nih.govresearchgate.net This method avoids derivatizing the entire sample, as the reaction occurs after separation from interfering matrix components. researchgate.net

Pre-Column Derivatization: Pre-column derivatization is performed before the sample is injected into the chromatograph. For tetracyclines, this can involve creating derivatives to improve stability or chromatographic behavior. While less common for routine LC-MS/MS, derivatization is essential for methods like GC, where the low volatility of tetracyclines must be overcome through reactions like silylation or alkylation. Additionally, novel doxycycline (B596269) derivatives have been synthesized for immobilization on sensor chips, a form of derivatization used to create competitive assays for surface plasmon resonance (SPR) biosensors. nih.gov

Applications of Chlortetracycline D6 Hydrochloride in Mechanistic and Environmental Studies

Elucidation of Chlortetracycline (B606653) Metabolic Pathways

The use of stable isotope-labeled compounds like Chlortetracycline-d6 (hydrochloride) is a cornerstone of modern drug metabolism research. invivochem.com Deuteration provides a means to trace the parent compound and its metabolites through complex biological systems, offering enhanced accuracy and sensitivity in various analytical methodologies. invivochem.com

Use of Chlortetracycline-d6 (hydrochloride) in In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are crucial in the early stages of drug discovery to predict a compound's metabolic fate in vivo. wuxiapptec.comnuvisan.com These assays typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.combioivt.com

Chlortetracycline-d6 (hydrochloride) serves as an ideal internal standard in these assays. When added to the incubation mixture, its distinct mass allows for precise quantification of the parent (non-labeled) chlortetracycline by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By measuring the disappearance of the non-labeled chlortetracycline over time, researchers can determine key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Furthermore, Chlortetracycline-d6 can be used as the substrate itself to identify potential metabolites. As the labeled chlortetracycline is metabolized, the resulting biotransformation products will also contain the deuterium (B1214612) label. This "mass tag" simplifies the process of distinguishing true metabolites from endogenous matrix components in the complex sample, facilitating the rapid identification of metabolic pathways such as hydroxylation, demethylation, or epimerization.

Table 1: Example Data from an In Vitro Metabolic Stability Assay of Chlortetracycline

| Time (minutes) | Chlortetracycline Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.60 | 60% |

| 30 | 0.35 | 35% |

| 60 | 0.12 | 12% |

This table represents hypothetical data to illustrate the type of results obtained from such a study. Chlortetracycline-d6 (hydrochloride) would be used as an internal standard for accurate quantification at each time point.

Application in In Vivo Tracer Studies for Metabolite Identification and Flux Analysis

In vivo tracer studies provide a dynamic view of a drug's metabolism and distribution within a living organism. By administering Chlortetracycline-d6 (hydrochloride) to a test animal, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile.

The key advantage of using the deuterated form is the ability to distinguish the administered drug from any pre-existing or co-administered non-labeled chlortetracycline. This is particularly useful in studies where the test subject may have been exposed to the antibiotic through environmental sources or their diet.

Following administration, biological samples such as blood, urine, and feces can be collected over time. Analysis of these samples by LC-MS/MS allows for the identification and quantification of the parent Chlortetracycline-d6 and its deuterium-labeled metabolites. This information is critical for constructing a comprehensive metabolic map and understanding the metabolic flux—the rate at which metabolites are formed and eliminated.

Quantification of Chlortetracycline and Its Epimers in Biological Matrices

Accurate quantification of chlortetracycline in biological matrices like plasma and tissues is often complicated by its chemical instability. Chlortetracycline can undergo epimerization at carbon 4, forming 4-epi-chlortetracycline, and can also exist in different tautomeric forms (keto-enol). nih.govfda.gov These isomers often have similar chemical properties, making their separation and individual quantification challenging. nih.govfda.gov

Chlortetracycline-d6 (hydrochloride) is an ideal internal standard for the quantitative analysis of chlortetracycline and its epimers. fda.gov Being isotopically labeled, it co-elutes with the analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results. nih.gov

For instance, a validated LC-MS/MS method for determining chlortetracycline in pig and chicken plasma utilized a stable isotope-labeled internal standard to ensure accuracy, overcoming the challenges posed by tautomerism and achieving reliable pharmacokinetic data. nih.gov

Investigation of Chlortetracycline Environmental Fate and Transformation

The widespread use of chlortetracycline in veterinary medicine leads to its release into the environment through animal waste. researchgate.netnih.gov Understanding its fate and transformation in different environmental compartments is essential for assessing its ecological impact. Chlortetracycline-d6 (hydrochloride) is a powerful tool for these environmental studies.

Role of Chlortetracycline-d6 (hydrochloride) in Degradation Kinetic Studies

Degradation kinetic studies aim to determine the rate at which a compound breaks down under various environmental conditions. Chlortetracycline-d6 (hydrochloride) can be spiked into environmental samples, such as soil, water, or manure, to trace the degradation of the parent compound over time.

By using the labeled form, researchers can accurately measure the disappearance of chlortetracycline without interference from the background presence of the antibiotic in the environmental matrix. This allows for the precise calculation of degradation half-lives under different conditions, such as varying pH, temperature, and microbial activity. Studies have shown that chlortetracycline can be degraded through processes like oxidation. nih.gov The use of a labeled tracer would enhance the accuracy of determining the kinetics of these reactions. For example, the degradation of chlortetracycline in microbial fuel cells has been shown to follow first-order kinetics, with significantly different rates depending on the experimental setup. nih.gov Using Chlortetracycline-d6 would allow for a more precise determination of these kinetic constants.

Tracing of Abiotic and Biotic Transformation Products in Environmental Compartments

When chlortetracycline is released into the environment, it can be transformed through both abiotic (non-biological) and biotic (biological) processes. nih.govmdpi.com Identifying the resulting transformation products is crucial for a complete environmental risk assessment, as these products may have their own biological activity or toxicity.

The use of Chlortetracycline-d6 (hydrochloride) greatly simplifies the identification of these transformation products. When the labeled compound is introduced into an environmental system (e.g., a soil slurry or a manure sample), any degradation or transformation products derived from it will retain the deuterium label. This allows researchers to use mass spectrometry to selectively search for these labeled products within a complex mixture of environmental molecules.

Research has identified several transformation products of chlortetracycline in manure and aqueous solutions, including iso-chlortetracycline and other related compounds. researchgate.netnih.gov The degradation of chlortetracycline can also lead to the formation of products such as dechlorinated chlortetracycline. nih.gov Using Chlortetracycline-d6 as a tracer would confirm the origin of these products and could help uncover previously unknown degradation pathways.

Table 2: Known Transformation Products of Chlortetracycline in Environmental Matrices

| Parent Compound | Transformation Product | Transformation Process |

| Chlortetracycline | iso-Chlortetracycline | Isomerization researchgate.netnih.gov |

| Chlortetracycline | 4-epi-Chlortetracycline | Epimerization nih.gov |

| Chlortetracycline | anhydro-Chlortetracycline | Dehydration nih.gov |

| Chlortetracycline | Dechlorinated Chlortetracycline | Dechlorination nih.gov |

This table summarizes findings from studies on non-labeled chlortetracycline. The use of Chlortetracycline-d6 (hydrochloride) would facilitate the tracing of the parent compound to these and other potential transformation products.

Methodologies for Chlortetracycline Residue Analysis in Environmental Samples (e.g., water, soil)

The detection and quantification of chlortetracycline residues in environmental matrices like water and soil are critical for monitoring environmental contamination. Chlortetracycline-d6 (hydrochloride), a deuterium-labeled form of chlortetracycline, serves as an ideal internal standard for these analytical procedures, enhancing the accuracy and reliability of the results. medchemexpress.com The primary method for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by a sample preparation step like solid-phase extraction (SPE). nih.govresearchgate.net

The use of an isotope-labeled internal standard like Chlortetracycline-d6 is crucial for correcting matrix effects and compensating for analyte losses during sample extraction and cleanup. nih.gov This is particularly important for complex environmental samples where interfering substances are common. walshmedicalmedia.com For instance, in the analysis of groundwater and wastewater from animal feeding operations, SPE is used to extract and concentrate tetracycline (B611298) antibiotics, including chlortetracycline. nih.gov The addition of a known quantity of Chlortetracycline-d6 at the beginning of the analytical process allows for precise quantification of the native chlortetracycline by isotope dilution mass spectrometry (IDMS). nih.gov

Various SPE sorbents, such as polymeric and C18 cartridges, have been evaluated to optimize the extraction of tetracyclines from water samples. nih.govwalshmedicalmedia.com The choice of extraction solution and cleanup steps is vital for achieving high recovery rates and minimizing interference. For soil samples, techniques like pressurized liquid extraction (PLE) and methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed, followed by SPE cleanup before LC-MS/MS analysis. walshmedicalmedia.com

Research has established method detection limits (MDLs) for chlortetracycline in different types of water. In reagent water, the MDL was found to be 0.28 µg/L, while in more complex lagoon water, the MDL was higher at 3.8 µg/L. nih.gov Another study focusing on various environmental waters reported the detection of several tetracyclines, with total concentrations ranging from 0.074 to 0.520 ng/L in river water and 0.792 to 58.369 ng/L in mariculture seawater. nih.gov The use of isotope-labeled internal standards in such studies is essential for generating the high-precision data needed to assess environmental risks. nih.gov

Residue Analysis in Food and Agricultural Products

The analysis of antibiotic residues in food and agricultural products is a cornerstone of food safety and regulatory oversight. Chlortetracycline-d6 (hydrochloride) plays a pivotal role as an internal standard in methods designed to quantify chlortetracycline residues in products of animal origin. medchemexpress.comhpc-standards.com Its use helps ensure that food products comply with established Maximum Residue Limits (MRLs). High-performance liquid chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (MS/MS), is the predominant analytical technique. eurofinsus.com

Quantification of Chlortetracycline in Animal Tissues and Feedstuffs

Accurate quantification of chlortetracycline in animal tissues and feed is essential for monitoring its use in veterinary medicine and animal husbandry. Chlortetracycline-d6 (hydrochloride) is employed in isotope dilution LC-MS/MS methods, which are considered the gold standard for achieving the highest metrological quality in these analyses. nih.gov This approach accurately accounts for the parent compound and its epimers, which can form during analysis. nih.gov

Sample preparation typically involves extraction with a buffer solution, such as McIlvaine or oxalic acid buffer, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components before instrumental analysis. tandfonline.comfda.gov.twcabi.org Methods have been developed and validated for various tissues, including chicken, porcine, and bovine muscle, as well as kidney and liver. cabi.orgnih.govresearchgate.net

Studies have shown varying concentrations of chlortetracycline in different tissues after administration. For example, in one study with broiler chickens, the highest concentrations during the medication period were found in the kidney (2841.5 µg/kg) and liver (280.5 µg/kg). cabi.org An analytical method for chicken meat using ID-LC-MS/MS demonstrated high accuracy (97.7-102.6%) for quantifying chlortetracycline across a concentration range of 10-200 µg/kg. nih.gov For animal feed, methods using HPLC-MS have been developed to quantify multiple tetracyclines simultaneously. tandfonline.com

The table below summarizes findings from a study on chlortetracycline residues in broiler chicken tissues after in-feed administration.

Table 1: Chlortetracycline Concentrations in Broiler Tissues

| Tissue | Concentration during Medication (µg/kg) | Concentration 24h Post-Medication (µg/kg) |

|---|---|---|

| Kidney | 2841.5 | 19.25 |

| Liver | 280.5 | Not Detectable |

| Muscle | 5.15 (on first day after medication) | Not Detectable |

Data sourced from a study on chlortetracycline hydrochloride depletion in broilers. cabi.org

Validation of Analytical Methods for Regulatory Compliance

The validation of analytical methods is a mandatory requirement for ensuring that residue monitoring programs are reliable and comply with regulatory standards, such as those set by the European Commission. tandfonline.com Method validation establishes the performance characteristics of the analytical procedure, ensuring it is fit for its intended purpose. Chlortetracycline-d6 (hydrochloride) contributes to the robustness and accuracy of these validated methods.

Key parameters assessed during validation include specificity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govresearchgate.net For example, a multi-residue method for tetracyclines in animal feed was validated according to European Commission Decision 2002/657/EC, with average recoveries for chlortetracycline between 79.70% and 98.8% and relative standard deviations for repeatability and reproducibility below 9.5% and 11.0%, respectively. tandfonline.com Similarly, a study for determining tetracyclines in buffalo meat reported recoveries higher than 78% for chlortetracycline, with an LOD of 0.031 µg/g and an LOQ of 0.062 µg/g. fda.gov.twresearchgate.net

An interlaboratory study for the determination of tetracyclines in porcine muscle and kidney demonstrated mean recoveries ranging from 76.00% to 86.89%. researchgate.net The precision of the methods is also rigorously evaluated; for instance, in a study on pig manure, the intra-day and inter-day relative standard deviations (RSD) for chlortetracycline were 2.81%-7.11% and 1.34%-3.25%, respectively. researchgate.net

The table below presents a compilation of validation parameters for chlortetracycline analysis from various research studies.

Table 2: Performance Characteristics of Validated Analytical Methods for Chlortetracycline

| Matrix | Method | Recovery (%) | LOD | LOQ | RSD (Repeatability/Intra-day) (%) | RSD (Reproducibility/Inter-day) (%) | Reference |

|---|---|---|---|---|---|---|---|

| Animal Feed | HPLC-MS | 79.7 - 98.8 | - | - | 5.0 - 9.5 | 6.5 - 11.0 | tandfonline.com |

| Buffalo Meat | HPLC-PDA | >78 | 0.031 µg/g | 0.062 µg/g | <11.4 | <14.5 | fda.gov.tw |

| Porcine Muscle | LC | 76.00 - 86.89 | - | - | 2.05 - 3.61 | 2.05 - 4.30 | researchgate.net |

| Porcine Kidney | LC | 76.00 - 86.89 | - | - | 6.75 - 8.74 | 15.77 - 18.81 | researchgate.net |

| Pig Solid Manure | HPLC-UV | 92.2 - 100.73 | 0.2 mg/kg | 0.8 mg/kg | 2.81 - 7.11 | 1.34 - 3.25 | researchgate.net |

Method Validation and Quality Assurance in Research Utilizing Chlortetracycline D6 Hydrochloride

Assessment of Linearity and Working Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For methods employing Chlortetracycline-d6 (hydrochloride) as an internal standard, the linearity of the response for the non-labeled chlortetracycline (B606653) is assessed over a specified range.

A typical approach involves preparing a series of calibration standards by spiking a blank matrix with known concentrations of chlortetracycline and a constant concentration of Chlortetracycline-d6 (hydrochloride). The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration. The relationship is ideally linear and is often evaluated using a linear regression model.

Table 1: Illustrative Linearity Data for a Chlortetracycline Assay Using Chlortetracycline-d6 (hydrochloride) as an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 50,100 | 0.030 |

| 5.0 | 7,650 | 50,500 | 0.151 |

| 10.0 | 15,100 | 49,800 | 0.303 |

| 50.0 | 75,800 | 50,200 | 1.510 |

| 100.0 | 152,000 | 50,300 | 3.022 |

| 250.0 | 378,000 | 49,900 | 7.575 |

| 500.0 | 755,000 | 50,100 | 15.070 |

The working range is the interval over which the method is both linear and accurate. For chlortetracycline, a validated linear range might span from 10 to 300 μg/mL with a correlation coefficient (R) greater than 0.99. medchemexpress.com

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These parameters are crucial for methods analyzing residues in food products or for pharmacokinetic studies where concentrations can be very low. The LOD and LOQ for chlortetracycline in various matrices have been reported to be in the low mg/kg range. medchemexpress.com For instance, in animal feeds, the LOD and LOQ for chlortetracycline have been found to range from 4.0 to 10.7 mg/kg and 4.7 to 12.6 mg/kg, respectively. medchemexpress.com In poultry tissues, a method for tetracycline (B611298) analysis reported an LOD of 0.451 ppb and an LOQ of 1.502 ppb.

Table 2: Example LOD and LOQ Values for Tetracyclines in Different Matrices

| Matrix | Compound | LOD | LOQ |

| Animal Feed | Chlortetracycline | 4.0-10.7 mg/kg | 4.7-12.6 mg/kg |

| Poultry Tissue | Tetracycline | 0.451 ppb | 1.502 ppb |

| Fresh Milk | Tetracycline | 0.00023 mg/mL | 0.00110 mg/mL |

Evaluation of Analytical Precision (Repeatability and Intermediate Precision)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): This is assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): This evaluates the variability within a laboratory, such as on different days, with different analysts, or with different equipment.

For methods analyzing tetracyclines, the coefficient of variation (CVs) for precision is generally expected to be low. For example, a method for determining tetracyclines in animal feed reported CVs of 0.5% to 6.6%. medchemexpress.com

Accuracy and Trueness Assessment

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The use of Chlortetracycline-d6 (hydrochloride) as an internal standard is critical for improving accuracy, as it compensates for analyte loss during sample preparation and for variations in instrument response.

Recovery percentages for tetracycline analysis in various tissues have been reported to be in the range of 82.198% to 91.055%. A method for tetracyclines in feed showed average recoveries of 80.4% to 100.2%. medchemexpress.com

Selectivity and Specificity Considerations for Isotopic Analogs

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

When using Chlortetracycline-d6 (hydrochloride), it is crucial to ensure that there is no interference from the non-labeled chlortetracycline and vice versa. This is typically achieved by using high-resolution mass spectrometry, which can distinguish between the mass-to-charge ratios of the deuterated and non-deuterated compounds. Additionally, the chromatographic method should be able to separate the analyte from any isobaric interferences.

Robustness and Ruggedness Testing of Analytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these parameters might include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

Interlaboratory Comparison and Proficiency Testing

Interlaboratory comparisons, or proficiency tests, are a means of assessing the performance of individual laboratories for specific tests or measurements and are a critical component of quality assurance. In these studies, a coordinating body sends the same or similar test items to multiple laboratories. The results are then compared to a reference value to evaluate the laboratory's competence. While specific proficiency testing schemes for Chlortetracycline-d6 (hydrochloride) as an analyte are not commonly documented, laboratories analyzing for chlortetracycline would participate in schemes that provide samples containing the non-labeled drug. The laboratory's ability to accurately quantify the analyte using their internal standard method would be a direct reflection of the validity of their use of Chlortetracycline-d6 (hydrochloride).

Future Directions and Emerging Research Avenues for Chlortetracycline D6 Hydrochloride

Development of Automated and High-Throughput Analytical Platforms

The demand for rapid and efficient analysis of antibiotics in various matrices, from environmental samples to biological tissues, is a significant driver for the development of automated and high-throughput analytical platforms. Future research will likely focus on integrating Chlortetracycline-d6 (hydrochloride) into these advanced workflows.

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology. A fluorescence-based HTS assay was successfully used to identify the non-deuterated parent compound, chlortetracycline (B606653), as a promising inhibitor of Arf6, a protein implicated in the invasive properties of breast cancer cells. nih.gov This discovery highlights the potential for developing similar HTS assays where Chlortetracycline-d6 (hydrochloride) could serve as a critical internal standard for quantifying the uptake, metabolism, or effect of test compounds in large-scale cellular screens.

The development of fully automated solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has already demonstrated rapid determination of tetracyclines in water samples. nih.gov Future iterations of these systems will likely incorporate Chlortetracycline-d6 (hydrochloride) for even more robust and reliable quantification, minimizing sample handling and analysis time. Such automated platforms are essential for large-scale environmental monitoring or clinical studies where hundreds or thousands of samples need to be processed efficiently.

Table 1: Comparison of Conventional vs. Future Automated Analytical Platforms

| Feature | Conventional Methods | Future Automated Platforms with Chlortetracycline-d6 |

| Internal Standard | Often structurally similar but non-isotopic compounds | Chlortetracycline-d6 (hydrochloride) for co-elution and identical ionization |

| Sample Preparation | Manual, time-consuming, and prone to error | Fully automated solid-phase extraction (SPE) |

| Throughput | Low to moderate | High, capable of analyzing hundreds of samples per day |

| Data Reliability | Susceptible to matrix effects and extraction variability | Improved accuracy and precision due to isotopic standard correction |

| Applications | Routine analysis, small-scale studies | Large-scale environmental monitoring, clinical trials, HTS |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The fields of metabolomics and fluxomics, which study the complete set of metabolites and the rates of metabolic reactions in a biological system, respectively, offer fertile ground for the application of Chlortetracycline-d6 (hydrochloride). Stable isotopes are fundamental to these disciplines, enabling the tracing of metabolic pathways and the quantification of metabolite turnover. nih.govyoutube.com

In metabolomics, Chlortetracycline-d6 (hydrochloride) can be used as an internal standard to accurately quantify the levels of chlortetracycline and its metabolites in complex biological samples. nih.gov This is crucial for understanding the pharmacokinetics and metabolic fate of the antibiotic, as well as its impact on the host metabolome.

Fluxomics, particularly deuterium-based fluxomics, represents a powerful approach to unraveling the dynamics of metabolic networks. nih.gov By introducing a deuterated substrate, researchers can trace the path of the deuterium (B1214612) atoms through various metabolic pathways. nih.gov While chlortetracycline itself is not a primary metabolite, future research could explore its influence on cellular metabolism. By using Chlortetracycline-d6 (hydrochloride) in conjunction with other deuterated tracers (like deuterated glucose or acetate), scientists could investigate how the antibiotic perturbs central carbon metabolism or other key pathways in microorganisms or host cells. This could provide novel insights into its mechanism of action and off-target effects.

Standardization and Harmonization of Research Methodologies Globally

The reliability and comparability of scientific data across different laboratories and studies are paramount. The use of stable isotope-labeled internal standards like Chlortetracycline-d6 (hydrochloride) is a critical step towards achieving this goal in analytical chemistry. uni-muenchen.de However, significant work remains in standardizing and harmonizing the methodologies for their use.

Future efforts will likely focus on developing consensus guidelines for the validation of analytical methods that employ Chlortetracycline-d6 (hydrochloride). This includes establishing criteria for isotopic purity, chemical purity, and stability of the labeled compound. alfa-chemistry.com International organizations and regulatory bodies may play a role in creating and disseminating these standardized protocols to ensure that data generated in different parts of the world are comparable and reliable.

The International Atomic Energy Agency (IAEA) has already initiated programs aimed at standardizing isotopic techniques to study the fate of antimicrobials in agricultural systems. iaea.org These initiatives underscore the global recognition of the need for harmonization. The development of certified reference materials for Chlortetracycline-d6 (hydrochloride) would be a significant step in this direction, providing a benchmark for laboratory performance and quality control.

Exploration of Novel Tracer Applications Beyond Current Paradigms

The utility of deuterated compounds as tracers is continually expanding into new scientific territories. nih.gov While Chlortetracycline-d6 (hydrochloride) is primarily used for quantitative analysis, its potential as a tracer in more complex biological investigations is an exciting area for future research.

One emerging application is in the field of compound-specific isotope analysis (CSIA), which can be used to trace the source and fate of contaminants in the environment. iaea.org By analyzing the isotopic signature of chlortetracycline in various environmental compartments, it may be possible to distinguish between different sources of contamination. Chlortetracycline-d6 (hydrochloride) could be instrumental in developing and validating these CSIA methods.

Another novel application could be in studying the transport and distribution of the antibiotic within tissues and even within single cells. Advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), can visualize the subcellular distribution of isotopically labeled molecules. Future studies could potentially use Chlortetracycline-d6 (hydrochloride) to map its accumulation in specific organelles, providing unprecedented insights into its cellular pharmacology.

Furthermore, the kinetic isotope effect, where the presence of a heavier isotope like deuterium can alter the rate of a chemical reaction, could be exploited. While often seen as a factor to be mindful of in metabolic studies, it could be intentionally used to probe enzymatic mechanisms involved in the transformation or degradation of chlortetracycline.

Table 2: Potential Novel Tracer Applications of Chlortetracycline-d6 (hydrochloride)

| Application Area | Research Question | Potential Impact |

| Environmental Forensics | Can we distinguish between different sources of chlortetracycline pollution? | Improved environmental monitoring and regulation |

| Cellular Pharmacology | Where does chlortetracycline accumulate within a bacterial or host cell? | Deeper understanding of drug targeting and efficacy |

| Drug Metabolism | What are the precise enzymatic steps involved in chlortetracycline breakdown? | Insights into drug resistance and potential for drug design |

| Microbial Ecology | How is chlortetracycline transferred between different microorganisms in a community? | Understanding the spread of antibiotic resistance |

As research continues to evolve, the applications of Chlortetracycline-d6 (hydrochloride) will undoubtedly expand, solidifying its role as an indispensable tool in the advancement of science.

Q & A

Q. What PPE and protocols are essential for handling Chlortetracycline-d6 (hydrochloride) in vitro?

- Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation. Decontaminate spills with 70% ethanol. Follow institutional biosafety guidelines for antibiotic-resistant bacterial strains. Document waste disposal per EPA regulations for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.